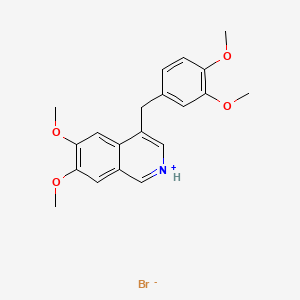![molecular formula C11H14O2 B13728836 Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] CAS No. 33722-70-2](/img/structure/B13728836.png)
Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[1,3-dioxolane-2,9’-tetracyclo[43002,503,8]nonane] is a complex organic compound with the molecular formula C11H14O2 It is characterized by a spirocyclic structure, which includes a 1,3-dioxolane ring fused to a tetracyclo[43002,503,8]nonane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
科学研究应用
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound can be used in biochemical studies to investigate the interactions of spirocyclic compounds with biological molecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
作用机制
The mechanism of action of Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
相似化合物的比较
Similar Compounds
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane]: The parent compound with a unique spirocyclic structure.
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]decane]: A similar compound with a different ring size.
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]undecane]: Another related compound with an additional carbon in the ring structure.
Uniqueness
Spiro[1,3-dioxolane-2,9’-tetracyclo[4.3.0.02,5.03,8]nonane] is unique due to its specific ring structure and the presence of the 1,3-dioxolane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
33722-70-2 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane] |
InChI |
InChI=1S/C11H14O2/c1-2-13-11(12-1)8-4-6-5-3-7(8)9(5)10(6)11/h5-10H,1-4H2 |
InChI 键 |
BCCYLPJPRQVADZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2(O1)C3CC4C2C5C4CC35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]](/img/structure/B13728757.png)
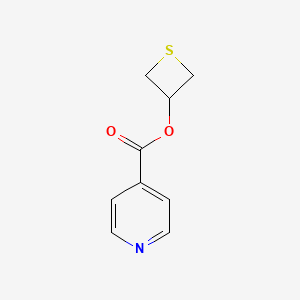

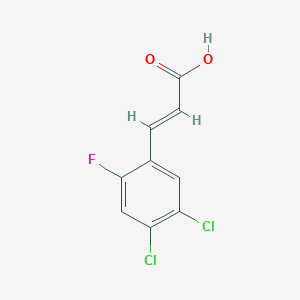
![Methyl 3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13728778.png)
![4-(7-(4-cyano-3-(trifluoromethyl)phenyl)-8-hydroxy-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide](/img/structure/B13728786.png)
![4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-methyloxan-3-ol](/img/structure/B13728795.png)
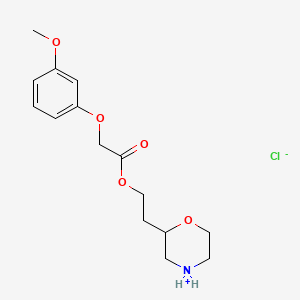
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]-2-(2,6-dioxo-3-piperidinyl)isoindoline-1,3-dione](/img/structure/B13728818.png)

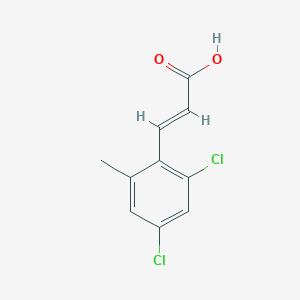
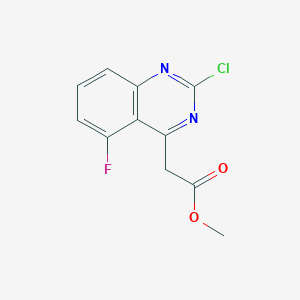
![2-[3-(5-Tetrazolyl)benzyl]isoindoline-1,3-dione](/img/structure/B13728858.png)
